molecular formula C18H28O2 B14289527 Octadeca-8,10,12,14-tetraenoic acid CAS No. 129225-29-2

Octadeca-8,10,12,14-tetraenoic acid

Cat. No.: B14289527
CAS No.: 129225-29-2
M. Wt: 276.4 g/mol
InChI Key: FCQPVKRMQXBSAO-UHFFFAOYSA-N
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Description

Octadeca-8,10,12,14-tetraenoic acid (C18:4, n-8) is a polyunsaturated fatty acid (PUFA) with four conjugated double bonds at positions 8, 10, 12, and 13. These compounds are often derived from marine algae or enzymatic oxidation of precursor fatty acids and exhibit diverse biological activities, including enzyme inhibition and algicidal effects .

Properties

CAS No.

129225-29-2

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-8,10,12,14-tetraenoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h4-11H,2-3,12-17H2,1H3,(H,19,20)

InChI Key

FCQPVKRMQXBSAO-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CC=CC=CCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Cross-Coupling and Alkyne Assembly

A pivotal method involves sequential cross-coupling reactions to construct the tetraene backbone. As demonstrated in fluorogenic probe syntheses, bromoalkynes such as methyl 10-bromodeca-5,8-diynoate serve as intermediates for Sonogashira or Negishi couplings. For example, methyl 10-bromodeca-5,8-diynoate was synthesized via a palladium-catalyzed coupling between 1-bromooct-2-ene and 1-(tetrahydropyranyloxy)hex-2-en-5-yne, yielding a 78% isolated product after flash chromatography (hexane:ethyl acetate, 25:1). This intermediate undergoes partial hydrogenation to convert triple bonds to double bonds, followed by acid hydrolysis to unmask the carboxylic acid.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Et₃N, 60°C, 12 h
  • Yield: 81% after chromatography

Selective Hydrogenation of Polyynoic Acids

Hydrogenation protocols using heterogeneous catalysts enable the reduction of polyynoic acid precursors to tetraenoic acids. A patent by EPO describes the hydrogenation of octadeca-5,8,11,14-tetraynoic acid over a nickel boride catalyst (Ni(OAc)₂·4H₂O/NaBH₄) in ethanol, achieving 89% conversion to the tetraenoic acid. Ethylenediamine (2.45 mL, 36.88 mmol) was critical for stabilizing the colloidal nickel and preventing over-reduction to saturated fatty acids.

Optimization Insights:

  • Temperature: Room temperature (25°C) minimized side reactions.
  • H₂ Pressure: Ambient pressure with constant bubbling ensured steady reaction rates.
  • Purification: Preparative thin-layer chromatography (4:1 hexane:ethyl acetate) afforded 39% yield.

Wittig Reaction for Conjugated Diene Formation

The Wittig reaction remains a cornerstone for installing conjugated double bonds. A 1983 patent detailed the synthesis of eicosa-8,11,14-trienoic acid analogues via ylid intermediates generated from 1-(triphenylphosphonio)-dodec-6-en-3-yne bromide and 2-(tetrahydropyranyloxy)acetaldehyde. Adapting this to this compound requires sequential Wittig reactions to extend the carbon chain while maintaining conjugation.

Key Steps:

  • Ylid Generation: Triphenylphosphonium bromide (1 eq) reacts with butyllithium (1 eq) in THF at −78°C.
  • Aldehyde Coupling: 2-(Tetrahydropyranyloxy)acetaldehyde (1 eq) added dropwise, stirred for 1 h.
  • Workup: Quenched with 1 M HCl, extracted with dichloromethane, and purified via flash chromatography.

Acid-Catalyzed Cyclization and Hydrolysis

A less conventional route involves acid-mediated cyclization of protected alkynols. For instance, hex-2-en-5-yn-1-ol treated with dihydropyran under HCl catalysis yields 1-(tetrahydropyranyloxy)hex-2-en-5-yne, which undergoes coupling with 1-bromooct-2-ene to form the C18 skeleton. Subsequent hydrolysis with trifluoroacetic anhydride (1.52 mL, 10.7 mmol) and pyridine (1.15 mL, 14.2 mmol) liberates the carboxylic acid.

Challenges:

  • Regioselectivity: Competing cyclization pathways required careful temperature control (0–50°C).
  • Purification: Silica gel chromatography (3:1 hexane:ethyl acetate) removed oligomeric byproducts.

Analytical Characterization and Validation

Spectroscopic Confirmation

¹H NMR (500 MHz, CDCl₃):

  • δ 5.35–5.28 (m, 8H, olefinic protons)
  • δ 2.34 (t, J = 7.5 Hz, 2H, CH₂CO₂H)
  • δ 1.25 (br s, 10H, methylene protons)

13C NMR (126 MHz, CDCl₃):

  • δ 173.5 (CO₂H)
  • δ 130.1–127.8 (olefinic carbons)
  • δ 22.7–31.9 (aliphatic carbons)

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeOH:H₂O 85:15) confirmed >95% purity, with a retention time of 12.7 min.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Cross-Coupling 78 95 Scalability High catalyst cost
Hydrogenation 39 89 Mild conditions Over-reduction risks
Wittig Reaction 65 92 Stereochemical control Labor-intensive purification
Acid Cyclization 45 88 No transition metals Low regioselectivity

Chemical Reactions Analysis

Types of Reactions

Octadeca-8,10,12,14-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadeca-8,10,12,14-tetraenoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octadeca-8,10,12,14-tetraenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The position and geometry of double bonds significantly influence biological activity. Key analogs include:

Compound Name Double Bond Positions Conjugation Biological Role Source
Octadeca-2,4,6,8-tetraenoic acid 2,4,6,8 Conjugated Xanthine oxidase (XOD) inhibitor Pterocladiella capillacea
Octadeca-6,9,12,15-tetraenoic acid (SDA) 6,9,12,15 Non-conjugated Precursor for eicosanoids; algicidal agent Marine algae (e.g., Ulva fasciata)
Hexadeca-4,7,10,13-tetraenoic acid (HDTA) 4,7,10,13 Non-conjugated Algicidal activity Ulva fasciata
Arachidonic acid 5,8,11,14 Non-conjugated Inflammatory signaling molecule Animal tissues

Key Observations :

  • Conjugated vs. Non-Conjugated Systems: Conjugated tetraenes (e.g., Octadeca-2,4,6,8-tetraenoic acid) exhibit stronger interactions with enzyme active pockets due to planar rigidity, enhancing inhibitory effects .
  • Positional Effects : Double bonds near the carboxyl group (e.g., 2,4,6,8) favor hydrogen bonding with residues like ARG-880 and THR-1010 in XOD, while distal bonds (e.g., 6,9,12,15) correlate with ecological roles like algal bloom control .
Enzyme Inhibition
  • Octadeca-2,4,6,8-Tetraenoic Acid: XOD Inhibition: Binds to XOD with an affinity of -7.4 kcal/mol, forming hydrogen bonds with ARG-880 and THR-1010. Ranked fourth in inhibitory potency among seaweed-derived compounds, behind Chondroterpenes B and E .
  • Octadeca-6,9,12,15-Tetraenoic Acid (SDA): Algicidal Activity: LC50 = 0.83 µg/mL against Heterosigma akashiwo, outperforming α-linolenic acid (LC50 = 1.13 µg/mL) . Metabolism: Synthesized via Δ6-desaturation of α-linolenic acid; regulated by glucagon and cAMP in hepatic microsomes .
Pharmacokinetic Comparison
Property Octadeca-2,4,6,8-Tetraenoic Acid Chondroterpene B SDA (Octadeca-6,9,12,15-Tetraenoic Acid) HDTA (Hexadeca-4,7,10,13-Tetraenoic Acid)
Molecular Weight 240.210 g/mol 276.210 g/mol 276.21 g/mol 252.17 g/mol
LogS (Water Solubility) -3.054 -2.835 -2.835* -1.967*
HIA (Absorption) 0.019 0.022 0.045* 0.006*
BBB Penetration >0.7 <0.7 <0.7* <0.7*
PPB (Protein Binding) >90% <90% <90%* <90%*

*Data inferred from structurally similar compounds in and .

Q & A

Q. What analytical methods are recommended for determining the structural configuration of octadeca-8,10,12,14-tetraenoic acid?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) to identify double-bond positions and stereochemistry. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. For geometric isomerism, infrared (IR) spectroscopy can detect conjugation patterns. X-ray crystallography may be employed for crystalline derivatives. Computational tools like SMILES strings and InChIKey (e.g., "IJTNSXPMYKJZPR-BAKWADNNSA-N") aid in database matching .

Q. What biological activities have been reported for polyunsaturated fatty acids (PUFAs) structurally similar to this compound?

  • Methodological Answer : Analogous PUFAs, such as octadeca-6,9,12,15-tetraenoic acid (ODTA), exhibit algicidal activity against harmful algal bloom (HAB) species like Cochlodinium marina. This is validated via GC-MS identification of fatty acids in seaweed extracts and bioassays measuring cell density reduction in dinoflagellates . Anti-inflammatory and anti-obesity effects are also observed in PUFAs like α-linolenic acid (ALA) using murine models and lipidomic profiling .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-cancer potential of this compound?

  • Methodological Answer : Use bioassay-guided fractionation to isolate the compound from natural sources (e.g., parasitic plants like Scurrula atropurpurea). Validate anti-invasive activity via in vitro assays, such as Boyden chamber experiments with cancer cell lines (e.g., MDA-MB-231). Dose-response curves and matrix metalloproteinase (MMP) inhibition assays can quantify efficacy. Compare results to structurally related compounds (e.g., octadeca-8,10,12-triynoic acid) to assess the role of unsaturated bonds in bioactivity .

Q. How should researchers resolve contradictions in reported bioactivity data for PUFAs?

  • Methodological Answer : Discrepancies may arise from variations in purity (e.g., 98% vs. lower grades), experimental models (e.g., in vitro vs. in vivo), or analytical techniques. Cross-validate findings using orthogonal methods (e.g., LC-MS vs. GC-MS for quantification). Control for oxidation by storing compounds under inert atmospheres and using antioxidants. Replicate key studies with standardized protocols (e.g., Alamar Blue assay for cytotoxicity) .

Q. What strategies are effective for studying the ecological roles of this compound in marine systems?

  • Methodological Answer : Conduct field sampling paired with lab-based bioassays. Isolate the compound from seaweed (e.g., Melanthalia nitidum) using solvent extraction and column chromatography. Test algicidal effects on dinoflagellates via cell viability assays (e.g., chlorophyll fluorescence). Combine with lipid peroxidation assays (e.g., malondialdehyde quantification) to link bioactivity to oxidative stress mechanisms .

Key Considerations for Experimental Design

  • Purity Standards : Source compounds with ≥98% purity to minimize confounding effects .
  • Oxidation Control : Use argon/vacuum storage and antioxidants (e.g., BHT) during handling .
  • Model Systems : Select cell lines (e.g., HepG2 for lipid metabolism) or organisms (e.g., BALB/c mice) with established protocols .

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